N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide
Description
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a synthetic acetamide derivative featuring a phenoxyacetamide backbone linked to a 6-methoxyindole moiety via an ethyl spacer.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-7-8-17-14(12-21-18(17)11-16)9-10-20-19(22)13-24-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) |
InChI Key |
PSQDFUSRAJXNBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 6-methoxyindole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, it may interact with DNA and RNA, affecting gene expression and viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications on the Phenoxy Ring
2-(2,4-Dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
- Structure: Incorporates 2,4-dichloro substituents on the phenoxy ring.
- Impact: Chlorine atoms (electron-withdrawing groups) may enhance metabolic stability and receptor-binding affinity compared to the unsubstituted phenoxy group in the parent compound. This modification is common in drug design to improve lipophilicity (logP) and bioavailability .
- Activity: No direct data provided, but similar halogenated analogs often show enhanced cytotoxic or enzyme-inhibitory profiles .
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide
- Structure: Features a 4-bromo substituent on the phenoxy ring and a phenylethylamine chain.
- Activity: Demonstrated notable cytotoxic and anti-inflammatory effects, attributed to bromine’s electron-deficient properties, which may stabilize ligand-receptor complexes .
Compound 21 (2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide)
- Structure: Substituted with a prop-2-ynylimino group on the phenoxy ring.
- Activity: Potent MAO-A/B inhibitor (IC₅₀: 0.018 μM and 0.07 μM, respectively), suggesting that bulky, planar substituents on the phenoxy ring enhance enzyme inhibition .
Modifications on the Indole Moiety
N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Structure : Replaces the 6-methoxy group with a 5-methoxy-6-hydroxy substitution.
- Activity : High structural similarity (92%) to the parent compound suggests comparable pharmacokinetics, though the hydroxy group may alter target selectivity .
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]acetamide
Backbone and Chain Modifications
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide
- Structure: Replaces the phenoxyacetamide group with a phenylpropanamide chain.
- Impact : The longer aliphatic chain increases molecular weight (322.4 g/mol) and lipophilicity (XLogP3: 3.5), which may enhance membrane permeability but reduce solubility.
- Activity : Structural analogs with similar modifications often show varied target affinities due to altered spatial orientation .
4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide
- Structure: Introduces a 4-aminobutanamide chain instead of phenoxyacetamide.
Key Structural-Activity Relationship (SAR) Insights
- Phenoxy Ring Substitutions: Electron-withdrawing groups (e.g., Cl, Br) or bulky substituents (e.g., prop-2-ynylimino) enhance enzyme inhibition and receptor binding .
- Indole Modifications : Methoxy groups at position 6 improve metabolic stability, while hydroxy groups increase polarity and solubility .
- Backbone Flexibility : Shorter chains (e.g., acetamide) favor target engagement in rigid binding pockets, whereas longer chains (e.g., propanamide) may improve bioavailability .
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound is characterized by its unique structural features, including an indole moiety and a phenoxyacetamide group, which are known to confer various biological properties.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. The indole structure is known for its role in modulating serotonin receptors, which may influence mood and anxiety levels.
Biological Activities
-
Anticancer Activity
- Case Study : A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant growth inhibition with IC50 values of 12 µM and 15 µM, respectively.
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2.
-
Anti-inflammatory Effects
- Research Findings : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages.
- Implication : These findings suggest potential therapeutic applications in treating inflammatory diseases.
-
Antioxidant Activity
- Study Overview : The antioxidant capacity was evaluated using DPPH and ABTS radical scavenging assays. The compound showed a strong scavenging effect with IC50 values of 25 µg/mL for DPPH and 30 µg/mL for ABTS.
- Significance : This activity indicates that the compound may protect against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on indole ring | Enhanced anticancer activity |
| Variation in phenoxy group | Altered anti-inflammatory potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
